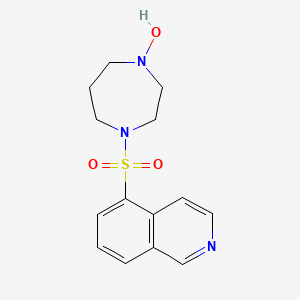

Fasudil N-Hydroxy Impurity

Übersicht

Beschreibung

Fasudil N-Hydroxy Impurity is an impurity of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage . It has also been found to be effective for the treatment of pulmonary hypertension .

Molecular Structure Analysis

The molecular formula of Fasudil N-Hydroxy Impurity is C14H17N3O3S . It belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .Wissenschaftliche Forschungsanwendungen

Quality Control in Manufacturing

Fasudil hydrochloride, a Rho-kinase inhibitor and vasodilator, undergoes strict quality control during manufacturing. Impurities, including N-hydroxy derivatives, are identified and characterized to ensure the quality of fasudil hydrochloride. Techniques such as RP-HPLC, ESI high-resolution TOF-MS, and spectroscopy (NMR, IR) are used to determine the composition and structures of these impurities, which aids in maintaining the quality of the bulk drug substance (Song et al., 2014).

Neuroprotection in Ischemic Brain Damage

Hydroxy fasudil, a metabolite of fasudil, demonstrates neuroprotective properties in conditions like ischemic brain damage. It improves hemodynamic function, inhibits neutrophil-mediated damage, and contributes to cytoprotective properties against ischemic brain injury. This highlights the role of Rho kinase in cerebral ischemic injury and the therapeutic potential of Rho kinase inhibitors in stroke management (Satoh et al., 2001).

Impurity Analysis in Fasudil Hydrochloride

The determination of impurities and dimers in fasudil hydrochloride is crucial for ensuring drug quality. A developed RP-HPLC method helps in the assay and quality control of impurities, thereby maintaining the integrity and safety of the medication (Xiao-wen, 2013).

Treatment of Ischemic Damage in Neurons

Hydroxy fasudil shows effectiveness in treating ischemic damage in neurons. It improves cell viability, decreases lactate dehydrogenase levels, and represses the abnormal elevation of glutamate levels caused by oxygen-glucose deprivation. This suggests its potential in treating acute neuronal injury and in neuroprotection (Huang et al., 2009).

Myocardial Postconditioning under Hyperglycemia

Fasudil hydrochloride exhibits myocardial postconditioning activity under hyperglycemic conditions, mediated by mitochondrial ATP-sensitive potassium channels. This finding is significant for understanding fasudil's role in cardioprotection, especially in hyperglycemic environments (Ichinomiya et al., 2012).

Eigenschaften

IUPAC Name |

5-[(4-hydroxy-1,4-diazepan-1-yl)sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-16-7-2-8-17(10-9-16)21(19,20)14-4-1-3-12-11-15-6-5-13(12)14/h1,3-6,11,18H,2,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHSGLNVSCYWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fasudil N-Hydroxy Impurity | |

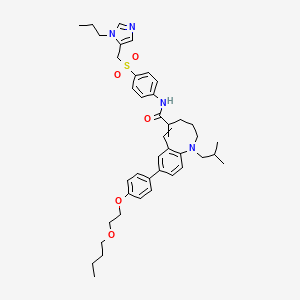

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

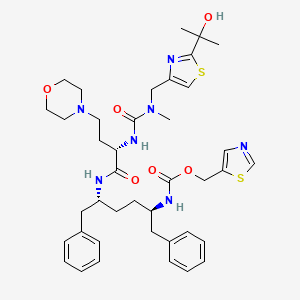

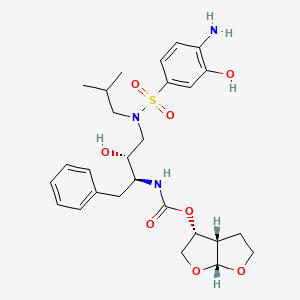

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)